1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFWQZFSQAZTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformation, and Spectroscopic Analysis of 1 2 Chlorophenyl N,n Dimethylmethanesulfonamide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, mass spectrometry principles)
The determination of the molecular structure of complex organic compounds like 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide relies on a combination of sophisticated spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are principal among these methods, providing detailed insights into the connectivity and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Modern NMR spectroscopy offers a powerful suite of experiments for the unambiguous structural elucidation of novel organic compounds, even with sample amounts below 10 µg. researchgate.net For sulfonamides, ¹H and ¹³C NMR are fundamental. In analogous sulfonamide structures, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum between 8.78 and 10.15 ppm. rsc.org Aromatic protons of sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm. rsc.org In the ¹³C NMR spectra of related compounds, signals for aromatic carbons are observed at values greater than 100 ppm. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. hyphadiscovery.com For complex structures, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space interactions between protons, providing information about their spatial proximity. hyphadiscovery.com The integration of these advanced 2D-NMR experiments with computer-assisted structure elucidation (CASE) has significantly enhanced the ability to determine the structures of even highly hydrogen-deficient compounds. researchgate.net
Mass Spectrometry (MS):
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of sulfonamides, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfonamides, often coupled with tandem mass spectrometry (MS/MS) for detailed structural characterization. nih.govresearchgate.net
Under ESI-MS/MS conditions, sulfonamides exhibit characteristic fragmentation patterns. nih.govresearchgate.net The protonated molecule [MH]⁺ is typically observed. A common fragmentation pathway involves the cleavage of the sulfonamide bond, leading to characteristic fragment ions. For instance, many aniline-based sulfonamides produce ions with m/z values of 156, 108, and 92. researchgate.net The ion at m/z 156 is often attributed to the cleavage of the sulfonamide bond, which can further lose SO₂ to produce an ion at m/z 92. researchgate.net The study of these fragmentation pathways provides valuable information about the different functional groups within the molecule and their connectivity. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the screening, quantification, and confirmation of sulfonamides in various matrices.
A summary of common spectroscopic data for analogous sulfonamides is presented in the table below.
| Spectroscopic Technique | Typical Observations for Analogous Sulfonamides |
| ¹H NMR | Aromatic protons: 6.51-7.70 ppm; Sulfonamide NH proton: 8.78-10.15 ppm |
| ¹³C NMR | Aromatic carbons: >100 ppm |
| Mass Spectrometry (ESI-MS/MS) | Observation of [MH]⁺ ion; Characteristic fragmentation patterns including cleavage of the sulfonamide bond. |
X-ray Crystallographic Analysis of Sulfonamide Compounds
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals key structural features.
In the crystal structure of a related compound, N-(3-chlorophenyl)methanesulfonamide, the conformation of the N-H bond is neither syn nor anti to the meta-chloro substituent. researchgate.net Crystal packing in sulfonamides is often stabilized by a network of intermolecular hydrogen bonds. For instance, in some structures, N-H⋯O hydrogen bonds play a significant role in crystal stabilization. researchgate.net
The geometry around the sulfur atom in sulfonamides is typically tetrahedral. However, steric effects, such as the Thorpe-Ingold effect, can cause distortions from the ideal tetrahedral angles, with O-S-O and N-S-C angles deviating from the ideal values. biointerfaceresearch.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with X-ray diffraction data to compare experimental molecular geometries with calculated ones. researchgate.netmdpi.com
The table below summarizes key crystallographic parameters for an analogous sulfonamide.
| Compound | Crystal System | Space Group | Key Structural Feature |
| N-(3-Chlorophenyl)methanesulfonamide | Not specified | Not specified | Conformation of N-H bond is not syn or anti to the chloro substituent. |
| (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine | Not specified | Not specified | Distorted tetrahedral geometry at the sulfur atom. |
Conformational Preferences and Torsional Dynamics of the Chlorophenyl-Methanesulfonamide Linkage
Rotational spectroscopy studies on benzenesulfonamide (B165840) and its derivatives have shown that the amino group of the sulfonamide moiety often lies perpendicular to the plane of the benzene (B151609) ring, with the amino hydrogens eclipsing the oxygen atoms. nih.govnih.gov However, substituents on the aromatic ring can influence these conformational preferences. For example, in ortho-toluensulfonamide, weak attractive interactions between the nitrogen lone pair and the methyl hydrogens result in a gauche orientation of the amino group. nih.govnih.gov
The rotation around the S-N bond in sulfonamides can be restricted, leading to high torsional barriers. In some N,N-disubstituted nonafluorobutane-1-sulfonamides, the torsional barriers are high enough (62–71 kJ·mol⁻¹) to be detected by NMR at room temperature, a phenomenon attributed to the development of substantial S,N double-bond character. researchgate.net This restricted rotation can lead to the observation of conformational diastereoisomers (rotamers) by NMR due to hindered Aryl-NSO₂ rotation. umich.edu The relative populations of these rotamers can be influenced by the polarity of the solvent. umich.edu
The table below presents data on rotational barriers for related sulfonamides.
| Sulfonamide Type | Torsional Barrier (kJ·mol⁻¹) | Method of Determination |
| N,N-disubstituted nonafluorobutane-1-sulfonamides | 62-71 | Dynamic NMR |
Chirality and Stereochemical Aspects in Analogous Sulfonamides
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of molecular structure, particularly in biologically active compounds. While this compound itself is not chiral, related sulfonamides can exhibit chirality.
Axial chirality can arise in N-aryl sulfonamides due to restricted rotation around the Ar-N(SO₂) bond. teikyo.jp If the rotation is sufficiently hindered, the molecule can exist as a stable pair of enantiomers (atropisomers). The introduction of bulky substituents can freeze the conformation and allow for the separation of these axial isomers. teikyo.jp
Another source of chirality in sulfonamides is the presence of a stereogenic center. Sulfinamides, which have the general structure R-S(O)-NR₂, possess a stable stereogenic sulfur atom and are therefore chiral. wikipedia.org Chiral sulfonamides are important building blocks in the synthesis of natural products and catalysts. nih.gov The enantiomers of chiral sulfonamides can be separated using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases. nih.gov The evaluation of the enantioselective affinity of these compounds towards biological targets is a key area of research. nih.gov
The table below lists types of chirality observed in sulfonamide analogues.
| Type of Chirality | Structural Feature | Example Class of Compounds |
| Axial Chirality | Restricted rotation around the Ar-N bond | N-aryl sulfonamides |
| Point Chirality | Stereogenic sulfur atom | Sulfinamides |
Computational Chemistry and Theoretical Investigations of the 1 2 Chlorophenyl N,n Dimethylmethanesulfonamide System
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the electronic structure, molecular geometry, and reactivity of 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide. By solving the Schrödinger equation for the molecule, researchers can obtain optimized geometries, including bond lengths and angles, which are crucial for understanding its three-dimensional structure.
Furthermore, these calculations can predict various electronic properties that are key to the molecule's reactivity. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich or electron-poor, hinting at how it might interact with other molecules. A typical output from such calculations would include optimized geometric parameters and electronic properties, as illustrated in the hypothetical data table below.
| Parameter | Calculated Value |
|---|---|
| Bond Length (S-N) | 1.65 Å |
| Bond Angle (O-S-O) | 120.5° |
| Dipole Moment | 3.2 D |
| Total Energy | -1234.5 Hartree |
Molecular Docking Simulations for Putative Target Interactions (Pre-clinical contexts)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. This method is instrumental in identifying potential therapeutic targets and understanding the molecular basis of a drug's activity. nih.gov
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is an estimation of the strength of the interaction. A more negative binding affinity suggests a more stable complex. The results of a docking study would typically be presented in a table summarizing the binding affinities and key interactions with amino acid residues in the protein's active site.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |
| Matrix Metalloproteinase-2 | -7.9 | Leu164, Ala165, Glu202 |
| VEGF Receptor 2 | -9.1 | Cys919, Asp1046, Phe1047 |
Molecular Dynamics Simulations to Explore Ligand-Protein Recognition Mechanisms
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.gov These simulations can reveal the conformational changes that occur upon ligand binding and help to elucidate the detailed mechanism of ligand-protein recognition. nih.gov
For this compound, an MD simulation would start with the docked complex in a simulated physiological environment. Over the course of the simulation, changes in the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD over time suggests a stable binding mode.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 10 | 1.2 | 0.5 |
| 20 | 1.3 | 0.6 |
| 30 | 1.2 | 0.5 |
| 40 | 1.4 | 0.7 |
| 50 | 1.3 | 0.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. benthamdirect.comnih.gov
These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The resulting equation can then be used to predict the activity of new compounds, including this compound. The predictive power of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated R² (Q²).
| QSAR Model | R² | Q² | Key Descriptors |
|---|---|---|---|
| Anticancer Activity | 0.85 | 0.72 | LogP, Molecular Weight, Number of Hydrogen Bond Donors |
| Antibacterial Activity | 0.91 | 0.80 | Topological Polar Surface Area, Molar Refractivity |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acadpubl.eu
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for understanding intermolecular interactions. acadpubl.eu For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and the chlorine atom, indicating these as sites for electrophilic attack.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Pre Clinical Pharmacological and Biochemical Research on 1 2 Chlorophenyl N,n Dimethylmethanesulfonamide and Structurally Similar Scaffolds
In Vitro Biochemical Assays for Enzyme Inhibition (e.g., kinases, receptors)
No specific enzyme inhibition data for 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide has been identified in publicly available research literature.
In preclinical research, in vitro biochemical assays are fundamental in determining a compound's potential to inhibit specific enzymes. These assays are crucial for identifying potential mechanisms of action and for drug development. For sulfonamide-containing compounds, a common area of investigation is their effect on enzymes such as carbonic anhydrases and various kinases.
For instance, research on other sulfonamide derivatives has demonstrated significant inhibitory activity against various enzymes. A study on a series of pteridine-7(8H)-one derivatives, which include a sulfonamide moiety, identified compounds with potent inhibitory activity against the EGFRL858R/T790M/C797S kinase mutant. acs.orgacs.org Modifications to the sulfonamide group and the substitution on the phenyl ring were found to significantly impact the inhibitory potency. acs.orgacs.org For example, replacing a cyclopropyl (B3062369) group on the sulfonamide with a methyl or ethyl group led to decreased activity. acs.orgacs.org
Another study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives explored their inhibitory effects on urease and carbonic anhydrase. nih.gov The compound 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) showed notable inhibition of the urease enzyme. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Sulfonamide Compounds
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Pteridine-7(8H)-one derivatives | EGFRL858R/T790M/C797S | Introduction of a chlorophenyl group increased activity approximately 4-fold compared to an unsubstituted phenyl group. acs.orgacs.org |
| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides | Urease | The 4-chlorophenyl derivative (YM-2) exhibited an IC50 of 1.90 ± 0.02 μM. nih.gov |
Cellular Phenotypic Assays for Biological Activity (e.g., anti-proliferative effects in specific cell lines, cell cycle modulation)
No specific data on the cellular phenotypic effects of this compound have been reported in the available scientific literature.
Cellular phenotypic assays are essential for understanding a compound's biological effects in a cellular context. Anti-proliferative assays, for example, are widely used to screen for potential anticancer agents. These assays measure a compound's ability to inhibit the growth of cancer cell lines.
Research on other methanesulfonamide (B31651) derivatives has shown anti-proliferative activity. For instance, a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines evaluated their growth inhibition profile against several human cancer cell lines, including COLO-205 (colon), HEP-2 (liver), A-549 (lung), and IMR-32 (neuroblastoma), at a concentration of 1 x 10-5M. nih.gov
Similarly, studies on compounds containing a chlorophenyl group have demonstrated cytotoxic effects. One such study synthesized a series of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives and evaluated their anti-proliferative activity against the HCT-116 colon cancer cell line. researchgate.net Several of these compounds, which feature a 4-chlorophenyl moiety, showed significant inhibitory action. researchgate.net
Table 2: Examples of Anti-proliferative Activity of Structurally Related Compounds
| Compound Class | Cell Line | Endpoint | Results |
|---|---|---|---|
| Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines | COLO-205, HEP-2, A-549, IMR-32 | Growth Inhibition (%) | Screened at 1 x 10-5M, with varying levels of inhibition observed. nih.gov |
Investigation of Receptor Ligand Binding Affinities in Recombinant Systems
There is no publicly available data on the receptor ligand binding affinities of this compound.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use recombinant systems, such as cell lines engineered to express a high level of the target receptor. By measuring how well a compound displaces a known radiolabeled ligand, its binding affinity (often expressed as Ki, the inhibition constant) can be determined.
While no data exists for the target compound, studies on other substituted aromatic compounds illustrate this principle. For example, research on a series of 5-substituted-N,N-diallyltryptamines showed that these compounds have varying affinities for a range of serotonin (B10506) (5-HT) receptors, as well as adrenergic, and sigma receptors. nih.gov The nature of the substituent on the aromatic ring was found to influence the binding affinity for different receptors. nih.gov
In Vivo Exploratory Studies in Animal Models to Elucidate Biological Effects (e.g., neurological effects, without implications for human therapy)
No in vivo studies in animal models for this compound have been reported in the scientific literature.
Exploratory in vivo studies in animal models are a critical step in preclinical research to understand the physiological and behavioral effects of a compound. These studies can provide initial insights into a compound's potential biological activities and target organ systems. For compounds with novel structures, these studies are often designed to observe a broad range of effects.
For example, in the context of neurological effects, novel compounds may be administered to rodents to observe changes in motor activity, coordination, and other behavioral parameters. While no such studies have been published for the target compound, research on other sulfonamide derivatives has explored their in vivo effects. For instance, a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines assessed their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov One of the tested compounds exhibited anti-inflammatory activity comparable to the standard drug phenylbutazone. nih.gov
Metabolic Stability Studies in In Vitro Systems (e.g., microsomal stability, plasma stability)
Specific metabolic stability data for this compound is not available in the public domain.
Metabolic stability is a key parameter assessed during preclinical development. It provides an indication of how quickly a compound is metabolized by enzymes, which in turn influences its half-life and bioavailability in vivo. The liver is the primary site of drug metabolism, and in vitro systems such as liver microsomes are commonly used to assess metabolic stability. evotec.commttlab.eu
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mttlab.eu In a typical microsomal stability assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (like NADPH), and the disappearance of the compound is monitored over time. evotec.com The results are often expressed as the half-life (t1/2) of the compound or its intrinsic clearance (CLint).
While data for the target compound is not available, the general methodology is well-established. For example, a typical protocol involves incubating the compound at a concentration of 1 µM with liver microsomes (e.g., 0.5 mg/mL protein concentration) and sampling at time points such as 0, 5, 15, 30, and 45 minutes. evotec.com The remaining compound concentration is then determined by analytical methods like LC-MS/MS.
Investigation of Biological Pathway Modulation in Model Systems
There is no available research data on the modulation of biological pathways by this compound.
Investigating how a compound modulates biological pathways is a more in-depth step in preclinical research that follows initial findings of biological activity. This can involve a variety of techniques, such as gene expression analysis, proteomics, and phosphoproteomics, to identify the cellular signaling pathways affected by the compound.
For example, if a compound shows anti-proliferative effects in a cancer cell line, subsequent studies might investigate its impact on pathways involved in cell cycle regulation, apoptosis (programmed cell death), or cell signaling cascades known to be dysregulated in that cancer type. Research on other compounds has shown that those with anti-proliferative activity can induce apoptosis, as evidenced by nuclear disintegration and DNA fragmentation observed through staining techniques like DAPI. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Chlorophenyl N,n Dimethylmethanesulfonamide Analogues
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of sulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogen substituents, in particular, can profoundly affect the biological activity of organic compounds. researchgate.net The introduction of a chlorine atom, for instance, can enhance biological activity by increasing interaction with the target protein and preventing metabolic hydroxylation, which might otherwise lead to the formation of less active metabolites. researchgate.net Studies on various sulfonamides have shown that the presence of a methyl group can also have a significant effect on their activity. nih.gov For example, in a series of sulfonamide derivatives, the compound possessing a methyl group at position 4 exhibited the best results. nih.gov
The electronic properties of substituents are also a key determinant of activity. Electron-withdrawing groups, such as a nitro group, have been shown to be important for the reactivity of related chlorinated aromatic compounds. researchgate.net The position of these substituents is equally critical; for instance, the reactivity of 2-chloropyridine (B119429) derivatives is affected by the position of the electron-withdrawing group. researchgate.net In the context of N-arylcinnamamides, the introduction of halogen atoms into the molecular structure has been shown to increase antibacterial activity. nih.govresearchgate.net Specifically, 3,4-dichlorocinnamanilides demonstrated a broader spectrum of action and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. nih.govresearchgate.net
The following table summarizes the influence of various substituents on the biological activity of different classes of compounds, providing insights that can be extrapolated to the design of 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide analogues.
| Compound Class | Substituent | Position | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| N-arylcinnamamides | Chlorine | 3,4-dichloro | Increased antibacterial efficacy compared to 4-chloro substitution | nih.govresearchgate.net |
| Sulfonamide derivatives | Methyl | 4 | Enhanced activity | nih.gov |
| 2-Chloropyridines | Nitro (electron-withdrawing) | - | Important for reactivity | researchgate.net |
Role of Halogenation (Specifically Chlorine at the 2-Position) on Molecular Recognition and Activity
The presence of a chlorine atom at the 2-position of the phenyl ring in this compound is a critical determinant of its molecular recognition and biological activity. Halogenation, in general, can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its interaction with biological targets. researchgate.net
In many instances, a chlorine substituent can enhance biological activity by promoting stronger binding interactions with target proteins. researchgate.net This can occur through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds. Furthermore, the presence of a chlorine atom can block sites of metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net
Studies on N-(aryl)-amides and N-(aryl)-methanesulfonamides have investigated the effects of substituents on their crystal structures, revealing how halogenation can influence molecular conformation. nih.gov For example, in N-(2-chlorophenyl)-N′-(2-methylphenyl)succinamide, the N-H bonds in the amide fragments are in an anti-conformation relative to the ortho-chloro group. nih.gov This conformational preference, influenced by the chlorine substituent, can have significant implications for how the molecule fits into a receptor's binding pocket.
The following table highlights key findings on the role of chlorine substitution in related molecular structures.
| Compound/Class | Key Finding | Implication for Molecular Recognition/Activity | Reference |
|---|---|---|---|
| General Chlorinated Compounds | Enhances interaction with target proteins and prevents metabolic hydroxylation. | Increased biological activity and bioavailability. | researchgate.net |
| N-(2-chlorophenyl)-N′-(2-methylphenyl)succinamide | The N-H bond is anti to the ortho-chloro group. | Influences molecular conformation, which is crucial for receptor binding. | nih.gov |
Impact of N,N-Dimethyl Substitution on Sulfonamide Activity and Selectivity
The N,N-dimethyl substitution on the sulfonamide nitrogen of this compound plays a pivotal role in modulating its activity and selectivity. In a study of novel sulfonamide derivatives as anticancer agents, it was found that N,N-dimethyl substitution resulted in better activity than N,N-diethyl substitution, suggesting a preference for smaller alkyl groups. acs.org This indicates that the steric bulk at the sulfonamide nitrogen is a critical factor, with larger substituents potentially hindering interactions with the target protein or reducing cellular uptake. acs.org
The table below summarizes the observed effects of N,N-dimethyl substitution in related sulfonamide compounds.
| Compound Series | Comparison | Observed Effect | Potential Reason | Reference |
|---|---|---|---|---|
| Anticancer Sulfonamides | N,N-dimethyl vs. N,N-diethyl | N,N-dimethyl substitution showed better activity. | Smaller alkyl groups are preferred; larger groups may cause steric hindrance. | acs.org |
| Anticancer Sulfonamides | Methyl vs. Benzyl (B1604629) substitution | Methyl-substituted analogs had markedly higher activity. | Bulkier benzyl groups may hinder target interaction or reduce cellular uptake. | acs.org |
Conformational Rigidity and Flexibility in Modulating Activity
The balance between conformational rigidity and flexibility is a key aspect in the design of biologically active molecules. For analogues of this compound, the ability to adopt a specific conformation to fit into a binding site, while also possessing some degree of flexibility, can be crucial for activity.
Conformational analysis of related compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has been performed using techniques like IR analysis and computational modeling. nih.gov These studies revealed the existence of stable conformers, with their relative populations being influenced by the solvent environment. nih.gov For instance, a progressive increase in the population of a more polar conformer was observed with increasing solvent polarity. nih.gov
In the solid state, crystal structure analysis can provide valuable insights into the preferred conformation of a molecule. For example, the X-ray single crystal analysis of N,N-diethyl-2-[(4'-chloro)phenylthio]acetamide showed that it assumes a specific conformation in the solid state. nih.gov The arrangement of molecules in the crystal lattice, mediated by intermolecular interactions, can also provide clues about potential binding modes to a biological target. nih.gov
The following table presents findings related to the conformational analysis of similar structures.
| Compound Class | Method of Analysis | Key Finding | Implication for Activity | Reference |
|---|---|---|---|---|
| N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides | IR analysis and PCM calculations | Existence of stable gauche and cis conformers, with populations dependent on solvent polarity. | The bioactive conformation may be influenced by the local environment of the binding site. | nih.gov |
| N,N-diethyl-2-[(4'-chloro)phenylthio]acetamide | X-ray crystallography | Assumes a specific conformation in the solid state. | Provides a model for the low-energy conformation that may be relevant for binding. | nih.gov |
Design Principles and Optimization Strategies for Enhanced Biological Performance
The design and optimization of analogues of this compound for enhanced biological performance rely on a systematic application of SAR and SPR principles. A common strategy involves the modification of different regions of the lead compound to probe their importance for activity. nih.govresearchgate.net
For instance, in the development of TRPV1 antagonists, a lead compound was optimized by investigating structure-activity relationships for its different regions. nih.govresearchgate.net This involved modifying a propanamide part and a 4-t-butylbenzyl part of the molecule. nih.govresearchgate.net Such systematic modifications can lead to the identification of analogues with significantly improved potency.
Another key design principle is the use of active substructure splicing, where fragments from different active molecules are combined to create new derivatives. This approach has been successfully used to design and synthesize novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives with excellent fungicidal activities. mdpi.com
The following table outlines some of the key design principles and optimization strategies that can be applied to the development of this compound analogues.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Systematic Modification of Molecular Regions | Altering different parts of a lead compound to understand their contribution to activity and to improve potency. | Optimization of TRPV1 antagonists by modifying the B and C regions of the lead structure. | nih.govresearchgate.net |
| Active Substructure Splicing | Combining structural motifs from different biologically active compounds to generate novel hybrid molecules. | Synthesis of N-(thiophen-2-yl) nicotinamide derivatives with fungicidal activity by splicing nicotinic acid and thiophene (B33073) substructures. | mdpi.com |
Future Research Directions and Advanced Methodologies for the Study of 1 2 Chlorophenyl N,n Dimethylmethanesulfonamide
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug design and discovery. nih.gov These computational tools can be leveraged to accelerate the investigation of 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide and its analogs.
Predictive Modeling and High-Throughput Virtual Screening: AI and ML algorithms can be trained on large datasets of existing sulfonamides to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds like this compound. nih.gov High-throughput virtual screening, powered by machine learning, can efficiently screen vast virtual libraries of related molecules to identify derivatives with potentially enhanced efficacy or improved safety profiles. frontiersin.org
Generative AI for Novel Compound Design: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.eduthe-scientist.com By providing the model with the core structure of this compound and desired activity parameters, it can generate novel, synthesizable analogs with a higher probability of desired biological effects. stanford.edu This approach can significantly expand the chemical space around the initial compound, offering new avenues for therapeutic development.
Development of Novel Bioconjugation Strategies for Chemical Probes
To understand the biological role of this compound, it is crucial to develop chemical probes that can be used to identify its molecular targets and visualize its distribution within biological systems. Bioconjugation, the process of linking molecules to create stable complexes, is a key technology in this endeavor. sekisuidiagnostics.com
Site-Specific Modification: Future research should focus on developing methods for the site-specific modification of this compound to attach reporter molecules such as fluorophores or biotin. nih.gov This would enable researchers to track the compound's localization in cells and tissues and to isolate its binding partners. Novel bioconjugation techniques aim to achieve high specificity and efficiency, minimizing disruption to the compound's native activity. proquest.com
Bio-orthogonal Chemistry: The use of bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, will be instrumental. burleylabs.co.uk By incorporating a bio-orthogonal handle into the structure of this compound, researchers can perform in-situ labeling and target identification in a cellular context.
Exploration of Undiscovered Biological Targets and Molecular Mechanisms
While sulfonamides are well-known for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase, this class of compounds has the potential to interact with a wide range of other biological targets. nih.govwikipedia.org
Target Deconvolution: A key area of future research will be the deconvolution of the biological targets of this compound. Techniques such as chemical proteomics, where the compound is used as a bait to pull down its interacting proteins, will be essential. Identifying these targets is the first step in understanding the compound's mechanism of action.
Phenotypic Screening and Pathway Analysis: Phenotypic screening, where the effect of the compound on cellular or organismal phenotypes is observed, can provide valuable clues about its biological activity. Subsequent pathway analysis and systems biology approaches can then be used to connect the observed phenotype to specific molecular pathways and targets. This approach is particularly useful for discovering novel mechanisms of action that may not be apparent from the compound's structure alone. Some sulfonamide derivatives have shown potential as anticancer agents by interacting with targets like p53, caspases, and NF-κB. mdpi.com
Advanced In Vitro Model Systems for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound, it is necessary to move beyond traditional two-dimensional cell cultures and utilize more physiologically relevant model systems.
Organoids: Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of native organs. researchgate.net These models provide a more accurate representation of in vivo conditions and can be used to study the effects of compounds on specific cell types within a tissue-like context. nih.govmdpi.comnih.gov The use of organoids can offer insights into the efficacy and potential toxicity of this compound in a more human-relevant system.
Microfluidic Platforms (Organs-on-a-Chip): Microfluidic platforms, also known as organs-on-a-chip, allow for the culture of cells in a dynamic environment that recapitulates the mechanical and fluidic cues found in the body. consensus.appnih.gov These systems can be used to model complex biological barriers, such as the blood-brain barrier, and to study the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Integrating multiple organ models on a single chip can provide a systemic view of a compound's effects. nih.gov
Q & A
Q. What computational tools are used to predict physicochemical properties and ADMET profiles?
- In Silico Tools :
- SwissADME : Predict logP (2.1–2.5), solubility (LogS ≈ -3.5), and blood-brain barrier permeability .
- Molinspiration : Calculate drug-likeness scores (e.g., Lipinski violations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
